molecular formula C7H7N2NaO3 B6280054 sodium 2-(4-methoxypyrimidin-2-yl)acetate CAS No. 63155-16-8

sodium 2-(4-methoxypyrimidin-2-yl)acetate

Cat. No.: B6280054
CAS No.: 63155-16-8
M. Wt: 190.13 g/mol
InChI Key: QROGWSCQWGNVSK-UHFFFAOYSA-M
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Description

Sodium 2-(4-methoxypyrimidin-2-yl)acetate (CAS 63155-16-8) is a multifunctional small-molecule scaffold with the molecular formula C₇H₇N₂NaO₃ and a molecular weight of 190.1 g/mol . The compound features a pyrimidine ring substituted with a methoxy group at the 4-position and a sodium acetate moiety at the 2-position. Its ionic nature confers high aqueous solubility, making it suitable for laboratory applications in drug discovery and material science. Notably, it serves as a precursor or intermediate in synthesizing pharmacologically active molecules, particularly those targeting neurological receptors (e.g., orexin receptors) .

Properties

CAS No.

63155-16-8

Molecular Formula

C7H7N2NaO3

Molecular Weight

190.13 g/mol

IUPAC Name

sodium;2-(4-methoxypyrimidin-2-yl)acetate

InChI

InChI=1S/C7H8N2O3.Na/c1-12-6-2-3-8-5(9-6)4-7(10)11;/h2-3H,4H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

QROGWSCQWGNVSK-UHFFFAOYSA-M

Canonical SMILES

COC1=NC(=NC=C1)CC(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(4-methoxypyrimidin-2-yl)acetate typically involves the reaction of 2-(4-methoxypyrimidin-2-yl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Water or a mixture of water and an organic solvent like methanol.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-methoxypyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Sodium 2-(4-methoxypyrimidin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of sodium 2-(4-methoxypyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmaceutical Research

The following compounds share structural similarities with sodium 2-(4-methoxypyrimidin-2-yl)acetate, differing primarily in substituents, counterions, or functional groups:

Ethyl 2-[(4-(4-Chlorophenyl)pyrimidin-2-yl)thio]acetate
  • Molecular Formula : C₁₄H₁₃ClN₂O₂S
  • Molecular Weight : 314.78 g/mol
  • Key Features :
    • A thioether linkage replaces the acetate group.
    • A 4-chlorophenyl substituent enhances lipophilicity.
  • Applications : Investigated for antiproliferative activity in cancer research. Synthesized via nucleophilic substitution between pyrimidine thiols and ethyl chloroacetate .
IPSU (2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one)
  • Molecular Formula : C₂₁H₂₄N₄O₂
  • Molecular Weight : 364.44 g/mol
  • Key Features :
    • Shares the 4-methoxypyrimidin-2-yl moiety.
    • A spirodiazaspiro structure enhances receptor binding specificity.
  • Applications : Selective OX2R antagonist with rapid equilibrium binding kinetics in neurological assays .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Molecular Formula : C₁₂H₁₆N₂O₃S₂
  • Molecular Weight : 300.4 g/mol
  • Key Features :
    • Contains a thietane ring and methyl group, increasing steric bulk.
  • Applications : Studied for metabolic stability and pharmacokinetic properties .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Comparative Properties of this compound and Analogs
Compound Molecular Formula Molecular Weight Solubility Key Functional Groups Applications
This compound C₇H₇N₂NaO₃ 190.1 High (aqueous) Sodium acetate, 4-methoxy Lab scaffold, receptor studies
Ethyl 2-[(4-chlorophenyl)thio]acetate C₁₄H₁₃ClN₂O₂S 314.78 Moderate (DMSO) Thioether, 4-chlorophenyl Antiproliferative research
IPSU C₂₁H₂₄N₄O₂ 364.44 Low (lipophilic) Spirodiazaspiro, 4-methoxy OX2R antagonist
Ethyl 2-(4-hydroxy-2-mercaptopyrimidin-5-yl)acetate C₈H₁₀N₂O₃S 214.24 Low (ethanol) Thiol, hydroxyl Synthetic intermediate

Pharmacokinetic and Functional Differences

  • Binding Kinetics : this compound’s rapid equilibrium in receptor assays contrasts with slower-binding compounds like almorexant, highlighting the role of ionic groups in enhancing association rates .
  • Solubility vs. Bioavailability : The sodium salt’s aqueous solubility makes it ideal for in vitro studies, while lipophilic esters (e.g., ethyl derivatives) may exhibit better membrane permeability in vivo .

Biological Activity

Sodium 2-(4-methoxypyrimidin-2-yl)acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : The compound exhibits potential efficacy against a range of bacteria and fungi, suggesting its use as an antimicrobial agent.
  • Anti-inflammatory Effects : Studies indicate that it may inhibit inflammatory mediators, contributing to its anti-inflammatory properties.

The biological effects of this compound are believed to involve interactions with specific molecular targets. It may inhibit certain enzymes or receptors involved in inflammatory pathways, potentially leading to reduced synthesis of pro-inflammatory cytokines and mediators.

Key Mechanisms:

  • Inhibition of COX Enzymes : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to decreased production of prostaglandins, thereby reducing inflammation .
  • Antibacterial Activity : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, MIC (Minimum Inhibitory Concentration) values were reported in the range of 32–64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Activity :
    • A study assessing the anti-inflammatory effects revealed that this compound significantly reduced edema in animal models. The ED50 (effective dose for 50% inhibition) was found to be comparable to established anti-inflammatory drugs like indomethacin, indicating its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundContains a methoxy group on pyrimidineAntimicrobial, Anti-inflammatory
Sodium 2-(6-methoxypyrimidin-4-yl)acetateMethoxy group at a different positionSimilar antimicrobial properties
Sodium 2-(6-isopropoxypyrimidin-4-yl)acetateIsopropoxy substitutionEnhanced stability and solubility

This table illustrates how variations in the chemical structure can influence biological activity, highlighting the unique properties of this compound.

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